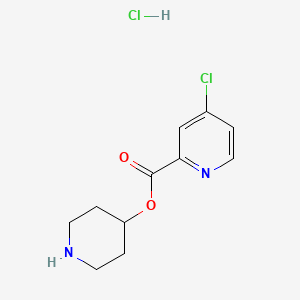![molecular formula C13H20ClNO B1397392 3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220031-76-4](/img/structure/B1397392.png)
3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Versatile Scaffold for Novel Biologically Active Compounds
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. This interest is due to its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through "pseudorotation." Bioactive molecules with the pyrrolidine ring show target selectivity, and this review highlights their structure-activity relationship (SAR), synthetic strategies, and the impact of stereoisomers on biological profiles of drug candidates, guiding the design of new compounds with varied biological activities (Li Petri et al., 2021).
Regioselectivity in Radical Bromination
Research into the free radical bromination of unsymmetrical dimethylpyridines, including compounds related to 3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride, reveals insights into the mechanisms and regioselectivity of bromination. This study found that the nitrogen in the pyridine ring acts inductively, affecting the bromination's regioselectivity, which is crucial for synthesizing specifically substituted pyridines with potential applications in pharmaceuticals and material science (Thapa et al., 2014).
Supramolecular Capsules from Pyrrole Derivatives
Calix[4]pyrroles, related to pyrrolidine structures, have been explored for their ability to form supramolecular capsules through self-assembly. These capsules, derived from the structural and conformational analogy between calix[4]arenes and calix[4]pyrroles, show potential for a wide range of applications, including as containers for small molecules and in the development of new materials with unique properties for chemical sensing, catalysis, and drug delivery (Ballester, 2011).
Environmental and Health Risks of Related Compounds
While directly not related to "3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride," studies on paraquat, a quaternary ammonium herbicide, provide insights into the environmental and health impacts of chemically related compounds. These studies highlight the importance of understanding the toxicology and ecological effects of chemical compounds used in agriculture and their potential implications for human health and environmental safety (Tsai, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(2,3-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-4-3-5-13(11(10)2)15-9-12-6-7-14-8-12;/h3-5,12,14H,6-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPXSRICMPBFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397309.png)

![2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397311.png)
![2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397314.png)
![Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate](/img/structure/B1397315.png)

![Ethyl 3-amino-4-[(2-hydroxyethyl)(methyl)amino]-benzoate](/img/structure/B1397317.png)
![3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397325.png)





